molecular formula C14H22N2O2 B056901 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid CAS No. 122936-60-1

2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid

Cat. No. B056901
CAS RN: 122936-60-1
M. Wt: 250.34 g/mol
InChI Key: VBDKINMDYLMHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a chemical compound that is commonly used in scientific research. It is a synthetic compound that has been found to have a variety of biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is not fully understood, but it is thought to act as a modulator of protein-protein interactions. It has been shown to bind to specific sites on proteins, altering their conformation and activity. This can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid are diverse. It has been shown to modulate the activity of ion channels, including voltage-gated potassium channels and calcium channels. It has also been found to interact with G protein-coupled receptors, affecting their downstream signaling pathways. Additionally, it has been shown to affect the activity of various enzymes, including protein kinases and phosphatases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in lab experiments is its specificity. It has been shown to have a high affinity for specific protein targets, allowing researchers to study the activity of these proteins in a controlled manner. Additionally, the compound is relatively stable and easy to synthesize, making it a cost-effective tool for scientific research.
One limitation of using 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in lab experiments is its potential for off-target effects. While the compound has a high affinity for specific protein targets, it may also interact with other proteins or cellular components, leading to unintended effects. Additionally, the compound may have limited solubility in certain experimental conditions, making it difficult to work with in some contexts.

Future Directions

There are many potential future directions for research involving 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid. One area of interest is the development of more specific and potent analogs of the compound, which could be used to study specific protein targets with greater precision. Additionally, researchers may explore the use of the compound in novel experimental contexts, such as in vivo studies or high-throughput screening assays. Finally, the compound may be used as a starting point for the development of new drug candidates, based on its ability to modulate specific protein targets.

Synthesis Methods

The synthesis of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid involves several steps. The first step is the preparation of tert-butyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is then reacted with 3,3-dimethylbutanoic acid to produce 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid. The synthesis method has been optimized over time to improve the yield and purity of the compound.

Scientific Research Applications

2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is commonly used in scientific research as a tool to study the function and regulation of various biological processes. It has been found to have a variety of applications, including the study of ion channels, G protein-coupled receptors, and protein-protein interactions. It is also used as a pharmacological tool to identify potential drug targets and to screen for potential drug candidates.

properties

CAS RN

122936-60-1

Product Name

2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2-(2-tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)10(11(17)18)9-7-15-12(16-8-9)14(4,5)6/h7-8,10H,1-6H3,(H,17,18)

InChI Key

VBDKINMDYLMHPM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C

Origin of Product

United States

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